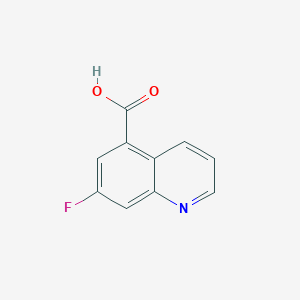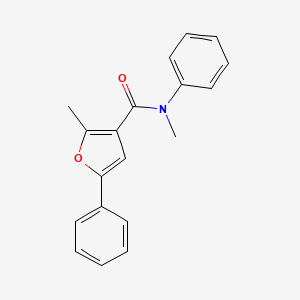
N,2-dimethyl-N,5-diphenylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,2-dimethyl-N,5-diphenylfuran-3-carboxamide” is a chemical compound with the molecular formula C19H17NO2 . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The molecule also includes two phenyl groups (aromatic rings derived from benzene), and a carboxamide group (a functional group derived from carboxylic acids). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecule contains a total of 41 bonds, including 24 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 tertiary amide (aromatic), and 1 furane .Mecanismo De Acción
Target of Action
N,2-dimethyl-N,5-diphenylfuran-3-carboxamide is a furan-carboxamide derivative that has been identified as a potent inhibitor of the influenza A H5N1 virus . The primary target of this compound is the H5N1 virus, a subtype of the influenza A virus that can cause severe illness in humans .
Result of Action
This compound has been shown to inhibit the influenza A H5N1 virus . The molecular and cellular effects of this action would likely include a reduction in viral replication and spread, leading to a decrease in the severity of the viral infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,2-dimethyl-N,5-diphenylfuran-3-carboxamide in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and properties. This compound has also been shown to have low toxicity, making it a safe molecule to work with. However, one of the limitations of using this compound in lab experiments is its limited availability, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the use of N,2-dimethyl-N,5-diphenylfuran-3-carboxamide in scientific research. One potential area of research is the development of this compound-based drugs for the treatment of cancer, Alzheimer's, and Parkinson's. Another potential area of research is the investigation of the mechanism of action of this compound, which may provide insights into the pathogenesis of various diseases. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds for drug development.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for the treatment of various diseases. Its potential applications in drug discovery and development make it an important molecule for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Métodos De Síntesis
The synthesis of N,2-dimethyl-N,5-diphenylfuran-3-carboxamide involves the reaction of 2,5-diphenylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with dimethylamine to form this compound. This reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
N,2-dimethyl-N,5-diphenylfuran-3-carboxamide has been identified as a potential molecule for drug discovery and development. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
N,2-dimethyl-N,5-diphenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-17(13-18(22-14)15-9-5-3-6-10-15)19(21)20(2)16-11-7-4-8-12-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVPCPOPTXCCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzene-1,3-dicarboxamide](/img/structure/B2794522.png)
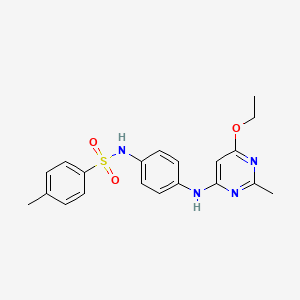
![2-(2-Chloro-6-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2794524.png)
![3-(2-Chlorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2794527.png)
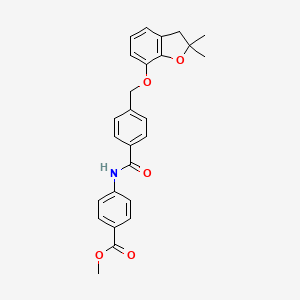
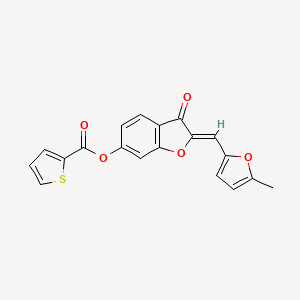
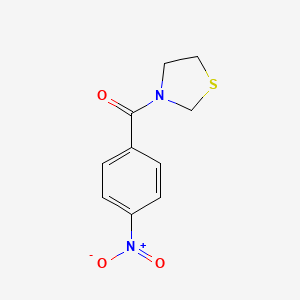
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2794536.png)
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2794537.png)
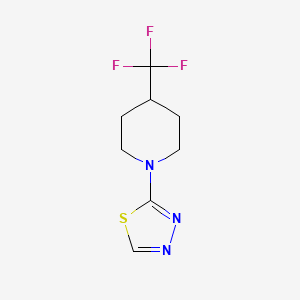
![2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2794539.png)

![3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2794542.png)
